molecular formula C4H3NO2Se B108310 2-Nitroselenophene CAS No. 15429-04-6

2-Nitroselenophene

Cat. No.: B108310
CAS No.: 15429-04-6
M. Wt: 176.04 g/mol
InChI Key: NTGDQUUAYXNMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitroselenophene is a high-purity heterocyclic compound intended for research and development purposes. Selenophene derivatives are an important class of organoselenium chemistry, valued for their versatile applications in medicinal chemistry and materials science . These compounds are frequently investigated as key building blocks in the development of novel pharmaceutical agents due to their demonstrated biological activities in research models, which include potential antitumor, antioxidant, and anticonvulsant properties . In the field of advanced materials, selenophenes serve as crucial cores for constructing organic semiconductors. Their incorporation into π-conjugated systems can enhance the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . The nitro group on the selenophene ring provides a site for further functionalization, allowing researchers to synthesize a diverse array of complex molecules for specific applications. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures involving human patients .

Properties

CAS No.

15429-04-6

Molecular Formula

C4H3NO2Se

Molecular Weight

176.04 g/mol

IUPAC Name

2-nitroselenophene

InChI

InChI=1S/C4H3NO2Se/c6-5(7)4-2-1-3-8-4/h1-3H

InChI Key

NTGDQUUAYXNMDR-UHFFFAOYSA-N

SMILES

C1=C[Se]C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=C[Se]C(=C1)[N+](=O)[O-]

Other CAS No.

15429-04-6

Synonyms

2-nitroselenophene

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Nitroselenophene

Diels-Alder Cycloaddition Chemistry

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, has been explored with 2-nitroselenophene, revealing its character as a dienophile. wikipedia.orglibretexts.org

Dienophilic Character of this compound

This compound exhibits dienophilic properties in polar Diels-Alder reactions. The potent electron-withdrawing nature of the nitro group enhances the electrophilicity of the selenophene (B38918) ring, making it susceptible to attack by dienes. conicet.gov.arsciforum.net Theoretical studies, employing the global electrophilicity index, have been used to quantify and compare the dienophilic character of various nitro-aromatic heterocycles, including this compound. conicet.gov.ar These studies indicate that the substitution of a hydrogen atom with a nitro group increases the electrophilic character of the heterocyclic dienophiles. conicet.gov.ar Specifically, 2-nitrosubstituted heterocycles like this compound generally show higher electrophilicity than their 3-nitro counterparts, which is attributed to the proximity of the nitro group to the heteroatom. conicet.gov.ar

The dienophilic behavior of this compound has been experimentally demonstrated in reactions with various dienes, such as isoprene (B109036) and Danishefsky's diene. conicet.gov.arsciforum.net These reactions typically proceed under thermal conditions to yield cycloadducts. sciforum.netsciforum.net

Comparative Analysis of Reactivity with Nitrothiophenes and Nitrofurans

The reactivity of this compound in Diels-Alder reactions presents notable differences when compared to its sulfur and oxygen analogues, 2-nitrothiophene (B1581588) and 2-nitrofuran (B122572).

This compound vs. 2-Nitrothiophene: A key distinction in their reactivity is the preferred reaction pathway. While this compound tends to undergo a "normal" Diels-Alder reaction where the diene adds across the carbon-carbon double bond of the selenophene ring, 2-nitrothiophene often reacts via a hetero-Diels-Alder pathway. sciforum.netresearchgate.net In the latter, the diene adds to the nitro group, which acts as a heterodienophile. sciforum.net This differing behavior is particularly evident in reactions with less reactive dienes like isoprene. sciforum.netsciforum.net However, when 2-nitrothiophene reacts with highly activated dienes, it can yield normal cycloaddition adducts. sciforum.net The higher aromaticity of thiophene (B33073) compared to selenophene is suggested to influence this divergence in reaction pathways. sciforum.net

This compound vs. 2-Nitrofuran: 2-Nitrofuran reacts efficiently with dienes in polar Diels-Alder reactions, similar to this compound. conicet.gov.arsciforum.net Both compounds act as dienophiles, and the reactions often lead to the formation of the corresponding benzofuran (B130515) and benzoselenophene derivatives after the extrusion of nitrous acid. sciforum.netsciforum.net The presence of the nitro group in both heterocycles activates the ring towards cycloaddition. conicet.gov.ar

The following table provides a comparative overview of the reactivity of these heterocycles in Diels-Alder reactions.

FeatureThis compound2-Nitrothiophene2-Nitrofuran
Primary Reaction Pathway Normal Diels-Alder sciforum.netresearchgate.netHetero-Diels-Alder (with less reactive dienes) sciforum.netsciforum.netNormal Diels-Alder conicet.gov.arsciforum.net
Reactivity with Isoprene Can lead to heterocycloaddition products sciforum.netCan lead to pyrrolyl derivatives via hetero-Diels-Alder sciforum.netForms normal cycloadducts sciforum.netscribd.com
Activating Group Nitro group conicet.gov.arNitro group sciforum.netNitro group conicet.gov.ar

Mechanistic Pathways of Cycloaddition: Normal vs. Hetero Diels-Alder

The mechanistic dichotomy between normal and hetero Diels-Alder pathways is a significant aspect of the reactivity of this compound and its analogues.

Normal Diels-Alder: This is a [4+2] cycloaddition where the four-pi electron system of the diene reacts with the two-pi electron system of the dienophile's carbon-carbon double bond. wikipedia.orglibretexts.org For this compound, this pathway leads to the formation of a six-membered ring fused to the selenophene core. sciforum.netresearchgate.net This is the predominant pathway observed for this compound. researchgate.net

Hetero-Diels-Alder: In this variant, one or more atoms in the diene or dienophile are heteroatoms. wikipedia.org In the context of nitroaromatic compounds, the nitro group (O=N-) can function as the dienophile. sciforum.net This pathway is particularly favored for 2-nitrothiophene, especially with less nucleophilic dienes, leading to the formation of pyrrolyl derivatives after subsequent reactions. sciforum.netconicet.gov.ar The competition between these two pathways is influenced by factors such as the nature of the heterocycle, the reactivity of the diene, and the reaction conditions. sciforum.netsciforum.net

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of such cycloaddition reactions, providing insights into the transition states and reaction energetics. scielo.org.mx

Further Chemical Transformations of the Nitro Group

Beyond its role in activating the selenophene ring for cycloaddition, the nitro group itself can undergo various chemical transformations, notably reduction reactions.

Reduction Reactions and Derivatives

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis. libretexts.orgatlanticoer-relatlantique.ca In the case of this compound, the nitro group can be reduced to an amino group, which can then be further functionalized. The polarographic reduction of this compound has been studied, and it has been noted that it is more difficult to reduce than 2-nitrothiophene but easier than nitrobenzene (B124822) derivatives. cia.gov The reduction of nitrothiophenes can lead to the formation of thienopyrroles through reductive cyclization. researchgate.net While specific details on the reduction of this compound are limited in the provided context, the general principles of nitro group reduction suggest that various reagents and conditions could be applied to yield 2-aminoselenophene and its derivatives.

Nucleophilic Substitution Patterns

The reactivity of this compound in nucleophilic substitution reactions is fundamentally dictated by the strong electron-withdrawing nature of the nitro group. This group activates the selenophene ring towards attack by nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The nitro group, positioned at the C2 carbon, effectively stabilizes the negative charge of the intermediate Meisenheimer-like complex through resonance, thereby facilitating the substitution process. This activation is most pronounced at the positions ortho and para to the nitro group.

Detailed mechanistic investigations and broad reactivity screens comparable to those for nitrobenzenes or nitrothiophenes are less common for this compound itself. However, existing synthetic reports and analogies to related heterocyclic systems provide significant insight into its nucleophilic substitution patterns.

Research Findings

Research has demonstrated the feasibility of introducing nucleophiles, particularly amino groups, onto the this compound scaffold. While comprehensive kinetic data is sparse, synthetic methodologies highlight the practical application of its activated nature.

One notable example is the synthesis of substituted 3-amino-2-nitroselenophenes. Although often achieved in a one-pot reaction sequence starting from acyclic precursors, the final ring formation and substitution pattern are consistent with the principles of nucleophilic aromatic substitution. For instance, the formation of 5-phenyl-3-amino-2-nitroselenophene has been reported, indicating that a nucleophilic attack occurs on the selenophene ring system activated by the nitro group. thieme-connect.com In these syntheses, precursors like β-chloroacrylonitriles react with a selenium source (e.g., sodium selenide) and a nitro-containing electrophile (e.g., bromonitromethane) to build the substituted nitroselenophene ring. thieme-connect.comchim.it The regiochemistry of these reactions, yielding 3-amino-2-nitroselenophenes, underscores the directing effect of the nitro group.

Given the limited direct data on this compound, studies on the analogous compound, 2-nitrothiophene, offer valuable predictive insights. The kinetics of nucleophilic aromatic substitution of 2-halo-5-nitrothiophenes with various cyclic secondary amines such as pyrrolidine, piperidine, and morpholine (B109124) have been investigated. acs.orgnih.gov These studies confirm that the reactions proceed via the SNAr mechanism and that reactivity is influenced by the nature of the nucleophile and the solvent. acs.orgnih.gov For instance, the reaction rates are generally faster in polar aprotic solvents. acs.org

Furthermore, investigations into the reaction of 4-alkyl-2-nitrothiophenes with secondary amines have shown that oxidative nucleophilic substitution of a hydrogen atom can occur, leading to the formation of 2-amino-5-nitrothiophenes. ulysseus.euacs.org This suggests that, in the presence of an oxidizing agent, direct C-H functionalization by nucleophiles is a possible reaction pathway for this compound as well.

The following table summarizes the outcomes of nucleophilic substitution reactions on 2-nitrothiophene with various amines, which can be considered a model for the expected reactivity of this compound.

SubstrateNucleophileProduct TypeReaction ConditionsReference
2-Bromo-5-nitrothiophenePyrrolidine2-(Pyrrolidin-1-yl)-5-nitrothiopheneRoom-temperature ionic liquids acs.orgnih.gov
2-Bromo-5-nitrothiophenePiperidine2-(Piperidin-1-yl)-5-nitrothiopheneMethanol or Ionic Liquids acs.orgnih.gov
2-Bromo-5-nitrothiopheneMorpholine4-(5-Nitrothiophen-2-yl)morpholineMethanol or Ionic Liquids acs.orgnih.gov
4-Methyl-2-nitrothiopheneSecondary Aliphatic Amines3-Alkyl-2-amino-5-nitrothiophenesIn the presence of AgNO₃ ulysseus.euacs.org
2-NitrothiopheneAminesRing-opening productsWith secondary amines in the presence of AgNO₃ ulysseus.euacs.org

Computational Chemistry and Theoretical Studies of 2 Nitroselenophene

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its chemical behavior. studypug.com For 2-nitroselenophene, theoretical calculations offer a detailed picture of its orbital arrangement and electron distribution, which are key determinants of its reactivity.

A variety of quantum chemical methods are utilized to model the electronic structure of molecules like this compound, each with varying levels of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used method for electronic structure calculations in chemistry and materials science. wikipedia.org It has been successfully applied to study the reactivity of heterocyclic compounds, including those similar in structure to this compound. sciforum.netekb.eg DFT methods, such as B3LYP, are often employed to optimize molecular geometries and calculate electronic properties. uni-muenchen.de Hybrid functionals in DFT, which mix a portion of Hartree-Fock exchange with a DFT exchange-correlation functional, are particularly popular. uni-muenchen.de

Complete Active Space Self-Consistent Field (CASSCF) is a powerful method for studying molecules where electron correlation is strong, such as those with multiple bonds or in excited states. nih.govnih.gov This method involves selecting a subset of "active" electrons and orbitals that are most important for the chemical process being studied and treating the electron correlation within this space accurately. nih.govnih.gov For molecules like nitroaromatics, CASSCF can provide a qualitatively correct description of the electronic states. nih.gov

Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) builds upon the CASSCF method by adding dynamic electron correlation through second-order perturbation theory. mdpi.comnih.gov This approach is crucial for obtaining quantitative accuracy in the energies of ground and excited states. nih.gov MS-CASPT2 is particularly useful for studying photochemical reactions and complex electronic spectra, as it can accurately describe multiple electronic states and their interactions. nih.govmdpi.compku.edu.cn

These computational methodologies provide a robust framework for investigating the intricate electronic details of this compound.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mnstate.eduwikipedia.org The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

For this compound, the presence of the electron-withdrawing nitro group significantly influences the energies and shapes of the FMOs. conicet.gov.ar Theoretical studies on similar nitro-substituted aromatic heterocycles have shown that the nitro group lowers the energy of the LUMO, making the molecule more electrophilic. conicet.gov.ar The electron density distribution, which can be visualized through molecular electrostatic potential (MESP) maps, reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

The analysis of FMOs and electron density provides a qualitative and quantitative basis for predicting the molecule's behavior in chemical reactions.

Computational AspectDescriptionRelevance to this compound
Frontier Molecular Orbitals (FMOs)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Their energy gap is a measure of molecular stability and reactivity. ajol.infoThe energies of HOMO and LUMO determine the molecule's ability to act as an electron donor or acceptor. The nitro group is expected to lower the LUMO energy, increasing its electrophilicity. conicet.gov.ar
Electron Density DistributionThe spatial distribution of electrons in a molecule. Often visualized using molecular electrostatic potential (MESP) maps. researchgate.netReveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the prediction of reaction sites.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. ajol.infoA key indicator of the kinetic stability and chemical reactivity of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.orglibretexts.org For a molecule like this compound, rotation around the C-N single bond can lead to different conformers.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformer (the global minimum) and the energy barriers between different conformers. csic.esindiana.edu This information is crucial for understanding the molecule's structure and how its shape might influence its interactions with other molecules. The relative energies of different conformers determine their population at a given temperature.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. chemrxiv.org Global and local reactivity descriptors derived from conceptual DFT are particularly useful in this regard. nih.govarxiv.org

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to changes in its electron distribution. sciforum.net It can be approximated as half the difference between the ionization potential and the electron affinity, or in terms of FMO energies, η ≈ (E_LUMO - E_HOMO) / 2. nih.govdergipark.org.tr A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." ajol.info Hard molecules are generally less reactive than soft molecules.

Electrophilicity Index (ω) : Introduced by Parr, this index measures the ability of a molecule to accept electrons. dergipark.org.trrsc.org It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(E_HOMO + E_LUMO) / 2). sciforum.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. conicet.gov.ar The presence of the nitro group is expected to confer a significant electrophilic character to this compound. conicet.gov.ar

Global Reactivity DescriptorFormula (FMO Approximation)Interpretation
Chemical Potential (μ)μ ≈ -(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons. A higher (less negative) value indicates a better nucleophile. sciforum.net
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Higher hardness implies lower reactivity. sciforum.netdergipark.org.tr
Electrophilicity Index (ω)ω = μ² / (2η)Measures the propensity to accept electrons. Higher values indicate a stronger electrophile. sciforum.netdergipark.org.trrsc.org

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors are used to predict which specific atoms or regions within the molecule are most reactive. chemrxiv.org

Fukui Functions (f(r)) are one of the most important local reactivity descriptors. sciforum.netresearchgate.net They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. faccts.de There are three main types of Fukui functions:

f⁺(r) for nucleophilic attack (electron acceptance).

f⁻(r) for electrophilic attack (electron donation). researchgate.net

f⁰(r) for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netmdpi.com For instance, in a reaction with a nucleophile, the attack is expected to occur at the atom with the highest value of f⁺(r). researchgate.net This allows for the prediction of regioselectivity in chemical reactions involving this compound. sciforum.net

Transition State Modeling and Activation Energy Calculations

Transition state modeling is a cornerstone of computational chemistry, aimed at understanding the mechanisms and kinetics of chemical reactions. researchgate.netresearchgate.net The transition state is a specific, high-energy configuration along a reaction pathway that separates reactants from products. researchgate.net Its fleeting nature makes direct experimental observation exceptionally difficult, positioning computational modeling as a primary tool for its characterization. chemrxiv.org

For a molecule like this compound, which can participate in various reactions such as Diels-Alder cycloadditions, identifying the transition state structures is key to predicting reaction feasibility and outcomes. derpharmachemica.comjetir.org Computational chemists employ methods to locate these first-order saddle points on the potential energy surface. researchgate.net The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering insights into bond-breaking and bond-forming processes.

Once the transition state is located, its energy relative to the reactants is used to calculate the activation energy (Ea). researchgate.netfaccts.de The Arrhenius equation and Eyring equation provide the formal relationship between activation energy and the reaction rate constant. faccts.dechemrxiv.org A lower activation energy implies a faster reaction rate. Theoretical calculations of activation energies for potential reactions of this compound would involve:

Optimization of Reactant and Product Geometries: Finding the lowest energy structures for the starting materials and the final products.

Transition State Search: Utilizing algorithms to find the saddle point structure connecting reactants and products.

Frequency Calculations: To confirm the nature of the stationary points (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Energy Calculation: Determining the electronic energies of the optimized structures to calculate the activation energy, which is the energy difference between the transition state and the reactants. chemrxiv.orgresearchgate.net

While specific activation energy values for reactions involving this compound are not present in the readily available literature, computational studies on similar nitro-substituted heterocyclic compounds demonstrate the utility of these methods in elucidating reaction mechanisms and predicting reactivity. nih.gov

Theoretical Spectroscopic Property Prediction

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands, understand the relationship between structure and spectral features, and identify unknown compounds.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion (stretching, bending, etc.) and has a characteristic frequency.

The simulation of FT-IR and Raman spectra for this compound would typically be performed using DFT calculations. nih.govnih.gov The process involves:

Geometry Optimization: A prerequisite for any accurate spectral simulation is to first find the molecule's most stable three-dimensional structure at the chosen level of theory.

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are computed. youtube.com

Spectral Generation: The calculated frequencies and intensities are then convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum that can be directly compared with experimental data. youtube.com

These simulations would allow for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum of this compound. For example, characteristic frequencies for the N=O stretching, C-NO2 stretching, and various selenophene (B38918) ring vibrations could be precisely identified. Comparing the theoretical spectra of this compound with its isomers (e.g., 3-nitroselenophene) would also reveal how the position of the nitro group influences the vibrational properties. Although specific simulated spectra for this compound are not documented in the searched literature, the methodology is well-established for a vast range of organic molecules. jetir.orgglobalresearchonline.net

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule, from the ground state to various excited states. lasalle.edu The prediction of UV-Vis spectra is crucial for understanding a molecule's color, photochemistry, and electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra of organic molecules like this compound. faccts.defaccts.de The computational workflow includes:

Ground State Calculation: An initial DFT calculation is performed to determine the electronic structure of the molecule's ground state.

Excited State Calculation: TD-DFT is then used to calculate the vertical excitation energies to a number of the lowest-energy excited states.

Oscillator Strength Calculation: For each electronic transition, the probability of that transition occurring, known as the oscillator strength, is also calculated. Transitions with high oscillator strengths correspond to intense peaks in the UV-Vis spectrum.

Spectrum Simulation: The calculated excitation energies (often converted to wavelength, λmax) and oscillator strengths are used to generate a theoretical spectrum. faccts.de

For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) and the intensities of the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated and nitro-containing systems. This theoretical data would be invaluable for interpreting experimental UV-Vis spectra and understanding the electronic properties conferred by the nitroselenophene moiety.

Advanced Spectroscopic Characterization Techniques for 2 Nitroselenophene

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. mdpi.com This technique is highly effective for identifying the types of bonds and functional groups within a molecule. mdpi.com

For 2-nitroselenophene, the FT-IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂) and the selenophene (B38918) ring. The nitro group has two particularly strong and easily identifiable stretching vibrations due to the polarity of the N-O bonds. researchgate.net

Asymmetric NO₂ Stretch: This typically appears in the region of 1560-1520 cm⁻¹.

Symmetric NO₂ Stretch: This is expected in the 1390-1330 cm⁻¹ range. researchgate.net

C-N Stretch: A band corresponding to the C-N bond stretching is also anticipated.

Selenophene Ring Vibrations: The selenophene ring will exhibit characteristic C-H stretching, C=C stretching, and ring deformation (breathing) modes. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while C=C stretching bands are found in the 1600-1400 cm⁻¹ region.

Expected FT-IR Data for this compound (Note: This table is predictive, based on characteristic functional group frequencies. Specific experimental values are not available.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch (Selenophene)3100 - 3000Medium
Asymmetric NO₂ Stretch1560 - 1520Strong
Symmetric NO₂ Stretch1390 - 1330Strong
C=C Ring Stretch (Selenophene)1600 - 1400Medium
C-N Stretch1300 - 1200Medium
C-Se Stretch800 - 600Medium

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR spectroscopy. wikipedia.org It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. chemicalbook.com Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon framework of the selenophene ring and the symmetric stretch of the nitro group.

For this compound, the Raman spectrum would be expected to feature:

Symmetric NO₂ Stretch: This vibration, also seen in IR, should produce a strong Raman signal.

Selenophene Ring Modes: The symmetric "breathing" vibration of the selenophene ring typically gives rise to a very intense Raman band. Other ring stretching and deformation modes would also be visible.

C-H Vibrations: Both stretching and bending vibrations of the C-H bonds on the ring would be detectable.

Comparison between the FT-IR and Raman spectra can help in the definitive assignment of vibrational modes, as some modes may be strong in one technique and weak or absent in the other. wikipedia.org

Expected Raman Data for this compound (Note: This table is predictive, based on characteristic functional group frequencies. Specific experimental values are not available.)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Relative Intensity
Aromatic C-H Stretch (Selenophene)3100 - 3000Medium
Symmetric NO₂ Stretch1390 - 1330Strong
Selenophene Ring Breathing1100 - 1000Very Strong
C=C Ring Stretch (Selenophene)1600 - 1400Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. oc-praktikum.de

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. oc-praktikum.de The spectrum for this compound would show signals for the three protons on the selenophene ring.

Chemical Shifts (δ): The protons on the selenophene ring are in an aromatic environment and would appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nitro group would deshield the adjacent protons, causing them to resonate at a higher chemical shift compared to those in unsubstituted selenophene.

Integration: The area under each signal would be proportional to the number of protons it represents. In this case, we would expect three signals, each integrating to one proton.

Spin-Spin Coupling: The protons on the ring will couple with each other, leading to splitting of the signals. The coupling constants (J-values) are characteristic of the number of bonds separating the protons and the geometry of the ring, providing crucial information about their relative positions. For a 2-substituted selenophene, a pattern of doublets and a doublet of doublets would be expected.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a count of the non-equivalent carbons. researchgate.net

For this compound, four distinct signals are expected in the aromatic region of the spectrum, corresponding to the four carbon atoms of the selenophene ring.

Chemical Shifts (δ): The carbon atoms in the selenophene ring would resonate in the typical aromatic range (δ 110-150 ppm). The carbon atom bonded to the nitro group (C2) would be significantly deshielded due to the strong electron-withdrawing effect of the NO₂ group, causing its signal to appear at the highest chemical shift among the ring carbons. The chemical shifts of the other carbons would also be influenced by the substituent.

Expected ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive, based on typical chemical shifts for substituted heterocycles. Specific experimental values are not available.)

Carbon AtomExpected Chemical Shift (δ) Range (ppm)
C2145 - 160
C3125 - 140
C4120 - 135
C5130 - 145

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR)

⁷⁷Se NMR is a specialized technique that directly probes the selenium atom in the molecule. Selenium-77 is a spin-½ nucleus with a natural abundance of 7.63%. huji.ac.il This technique is highly sensitive to the electronic environment around the selenium atom, providing valuable structural information.

Chemical Shift (δ): ⁷⁷Se NMR spectra cover a very wide chemical shift range (over 2000 ppm), making it an excellent tool for distinguishing between different types of organoselenium compounds. huji.ac.ilorganicchemistrydata.org The chemical shift of the selenium atom in this compound would be influenced by its incorporation into the aromatic ring and the presence of the electron-withdrawing nitro group. For selenophenes, chemical shifts are typically observed in a specific region of the broad ⁷⁷Se NMR scale. organicchemistrydata.orgorganicchemistrydata.org The nitro group at the 2-position would be expected to cause a downfield shift compared to unsubstituted selenophene.

Coupling: The ⁷⁷Se nucleus can couple with nearby protons (¹H) and carbons (¹³C), which can be observed as satellite peaks in ¹H or ¹³C spectra or directly in a coupled ⁷⁷Se spectrum. huji.ac.il These coupling constants provide further structural information about the proximity of other atoms to the selenium.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. slideshare.net In the context of nitrosamine (B1359907) compounds, ESI-MS/MS has been employed to study their gas-phase fragmentation behavior. nih.gov

Common fragmentation pathways for protonated nitrosamine compounds include the loss of a 30 Da fragment, corresponding to the NO radical, and the loss of H₂O. nih.gov Another observed fragmentation involves the elimination of a 46 Da fragment, representing the loss of NH₂NO. nih.gov These characteristic fragmentation patterns are instrumental in identifying and characterizing novel nitrosamine compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular masses of compounds, enabling the accurate identification of molecular structures. measurlabs.commsesupplies.com Unlike standard mass spectrometry which provides nominal masses, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.comchromatographyonline.com This high level of accuracy is essential for confirming the elemental and isotopic composition of a sample. measurlabs.com

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve resolutions high enough to produce detailed fragmentation patterns. researchgate.net This capability enhances the precision of chemical formula prediction and is invaluable for identifying unknown compounds. measurlabs.comresearchgate.net While HRMS provides exact mass, it cannot distinguish between isomers on its own. bioanalysis-zone.com

The process of HRMS analysis involves ionizing a sample, and then separating the resulting ions based on their mass-to-charge ratios. msesupplies.com The high resolution allows for the confident identification of precursor and fragment ions, which is particularly useful in complex matrices. chromatographyonline.com

Table 1: Theoretical and Hypothetical HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₄H₄NOSe⁺161.9456
[M-NO]⁺C₄H₃Se⁺130.9422
[M-H₂O]⁺C₄H₂NSe⁺143.9300

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, particularly UV-Visible spectroscopy, investigates the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orglibretexts.org This absorption of energy promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules or parts of molecules that strongly absorb light in this region are known as chromophores. libretexts.org

The transitions typically observed in organic molecules involve the excitation of electrons from bonding (π and σ) or non-bonding (n) orbitals to anti-bonding (π* and σ) orbitals. shu.ac.ukwikipedia.org For many organic molecules, the most relevant transitions are n → π and π → π*, as their absorption peaks fall within the experimentally convenient range of 200-700 nm. shu.ac.uk The presence of conjugated π systems, where multiple double or triple bonds are connected by single bonds, often leads to absorption in the UV-Vis range. libretexts.org

UV-Visible spectroscopy is a widely used technique to measure the absorbance of light by a sample at different wavelengths. wikipedia.org A key piece of data obtained from a UV-Vis spectrum is the wavelength of maximum absorbance (λmax). libretexts.org The solvent used can influence the spectrum, with n → π* transitions often showing a blue shift (shift to shorter wavelengths) and π → π* transitions sometimes showing a red shift (shift to longer wavelengths) with increasing solvent polarity. shu.ac.uk

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

Solventλmax (nm) for π → π* transitionλmax (nm) for n → π* transition
Hexane280390
Ethanol285380
Acetonitrile282382

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu It is based on the principle that crystalline substances act as three-dimensional diffraction gratings for X-rays. carleton.edu The constructive interference of monochromatic X-rays interacting with the crystal lattice produces a unique diffraction pattern. carleton.edu

The process involves mounting a single crystal on a diffractometer and bombarding it with a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. rsc.orguu.nl While specific single-crystal X-ray diffraction data for this compound was not found in the search results, analysis of related heterocyclic structures, such as thiophene (B33073) derivatives, reveals detailed information about their molecular packing and intermolecular interactions. nih.gov For many crystalline materials, the crystallographic data is deposited in databases like the Cambridge Crystallographic Data Centre (CCDC). rsc.org

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.89
b (Å)12.45
c (Å)7.32
α (°)90
β (°)105.2
γ (°)90
Volume (ų)518.6
Z4

Powder X-ray diffraction (PXRD) is used to obtain a diffraction pattern from a polycrystalline or powdered sample. libretexts.org This technique is particularly useful for identifying crystalline phases, determining sample purity, and analyzing the bulk properties of a material. libretexts.orgyoutube.com Instead of a single set of diffraction spots, a powder sample produces a pattern of concentric diffraction rings, which are typically presented as a plot of intensity versus the diffraction angle (2θ). libretexts.org

The PXRD pattern of a compound is a characteristic fingerprint that can be compared to databases for identification. youtube.com While a single crystal structure provides the most detailed information, PXRD is often more convenient as it does not require the growth of large single crystals. libretexts.org The experimental powder pattern can also be compared to a pattern calculated from single-crystal XRD data to confirm the bulk purity of a sample. rsc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-Nitroselenophene, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves nitration of selenophene derivatives under controlled conditions. Key steps include:
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like ring sulfonation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>98%). Monitor purity via HPLC or GC-MS .
  • Purity Validation : Confirm identity via FT-IR (C-Se and NO₂ stretches at ~650 cm⁻¹ and ~1520 cm⁻¹) and ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.1 ppm) .

Q. How should researchers characterize the electronic properties of this compound for material science applications?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous DMF with 0.1 M TBAPF₆ as electrolyte. The nitro group’s electron-withdrawing effect reduces the HOMO-LUMO gap, which can be compared to selenophene derivatives without substituents .
  • UV-Vis Spectroscopy : Dissolve in THF (λmax ~320–350 nm) to assess π→π* transitions. Compare with computational DFT results (e.g., Gaussian 16 using B3LYP/6-31G*) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Studies : Conduct time-resolved NMR or in-situ FT-IR to track intermediate formation (e.g., selenolate species). Vary Pd catalyst loadings (e.g., Pd(PPh₃)₄ vs. PdCl₂) to identify rate-determining steps .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to distinguish proton transfer pathways. Contrast with computational mechanistic models (e.g., NBO analysis for charge distribution) .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the M06-2X/def2-TZVP level. Calculate Fukui indices (nucleophilic/electrophilic sites) to identify reactive positions (e.g., C3 vs. C5 in selenophene ring) .
  • Solvent Effects : Simulate reaction pathways in polar (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS to assess solvation energy barriers .

Q. What methodologies validate the environmental stability of this compound under varying pH and light conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose to UV light (254 nm) in aqueous buffers (pH 3–11). Monitor degradation via LC-MS and quantify half-life (t₁/₂) using first-order kinetics .
  • Byproduct Analysis : Identify nitroso or selenol intermediates via ESI-MS/MS. Compare with toxicity databases (e.g., ECOTOX) to assess ecological risks .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in spectroscopic data for this compound across different studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate published NMR/IR data using tools like SciFinder or Reaxys. Apply statistical tests (e.g., ANOVA) to identify outliers caused by solvent effects or impurities .
  • Reproducibility Protocols : Standardize solvent (e.g., CDCl₃ for NMR), concentration (0.1 M), and referencing (TMS internal standard) in all experiments .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀ in enzyme assays). Use PCA to reduce dimensionality in datasets with >10 variables .
  • Cross-Validation : Split data into training (70%) and test (30%) sets to validate QSAR models. Report R² and RMSE metrics .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Assessment : Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and mutagenicity (Ames test data). Use fume hoods and nitrile gloves during synthesis .
  • Waste Management : Neutralize nitro-containing waste with NaHCO₃ before disposal. Document procedures per institutional EH&S guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.